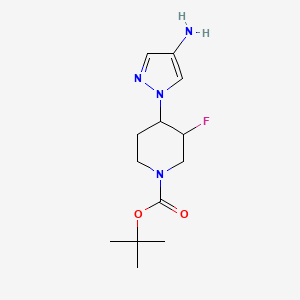
tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル 4-(4-アミノ-1H-ピラゾール-1-イル)-3-フルオロピペリジン-1-カルボン酸エステル: は、科学研究のさまざまな分野で潜在的な用途を持つ複素環式化合物です。この化合物は、ピラゾリル基、アミノ基、およびフッ素原子で置換されたピペリジン環の存在を特徴としています。tert-ブチル基は立体障害を与え、化合物の反応性と安定性に影響を与える可能性があります。
準備方法
合成経路と反応条件: tert-ブチル 4-(4-アミノ-1H-ピラゾール-1-イル)-3-フルオロピペリジン-1-カルボン酸エステルの合成は、通常、複数の手順を伴います。一般的な方法の1つは、tert-ブチル 4-(4-ニトロ-1H-ピラゾール-1-イル)ピペリジン-1-カルボン酸エステルの調製から始まります。この中間体は、次に還元反応にかけられて、ニトロ基をアミノ基に変換します。 フッ素原子は、適切なフッ素化剤を用いた求核置換反応によって導入することができます .
工業生産方法: この化合物の工業生産には、収率と純度を高めるために反応条件を最適化することが含まれる場合があります。これには、温度、圧力、および反応時間の制御、ならびに反応速度を高めるための触媒の使用が含まれます。連続フロー反応器と自動システムの使用は、生産プロセスの効率をさらに向上させることができます。
化学反応の分析
反応の種類: tert-ブチル 4-(4-アミノ-1H-ピラゾール-1-イル)-3-フルオロピペリジン-1-カルボン酸エステルは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: アミノ基は、ニトロソまたはニトロ誘導体に変換するために酸化することができます。
還元: 中間体のニトロ基は、アミノ基に還元することができます。
置換: フッ素原子は、適切な条件下で他の求核剤で置換することができます。
一般的な試薬と条件:
酸化: 過酸化水素または過マンガン酸カリウムなどの試薬。
還元: 水素ガス存在下でのパラジウム炭素(Pd / C)などの触媒。
置換: 塩基の存在下でのアミンまたはチオールなどの求核剤。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミノ基の酸化は、ニトロソまたはニトロ誘導体を生成する可能性がありますが、置換反応は、フッ素原子の代わりにさまざまな官能基を導入することができます。
科学研究における用途
化学: 化学において、tert-ブチル 4-(4-アミノ-1H-ピラゾール-1-イル)-3-フルオロピペリジン-1-カルボン酸エステルは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的研究では、この化合物は、低分子と生体標的間の相互作用を研究するために使用できます。 そのフッ素原子は、フッ素19核磁気共鳴(NMR)分光法におけるプローブとして機能し、分子間相互作用とダイナミクスに関する洞察を提供します .
医学: 医薬品化学では、tert-ブチル 4-(4-アミノ-1H-ピラゾール-1-イル)-3-フルオロピペリジン-1-カルボン酸エステルは、その潜在的な治療的特性について調査される可能性があります。 特定の生体標的に結合する能力は、創薬の候補となります .
工業: 産業分野では、この化合物は、特殊化学品や材料の生産に使用できます。 その独自の反応性と安定性により、特定の特性を持つ新素材の開発など、さまざまな用途に適しています.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its fluorine atom can serve as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular interactions and dynamics .
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various applications, including the development of new materials with specific properties.
作用機序
tert-ブチル 4-(4-アミノ-1H-ピラゾール-1-イル)-3-フルオロピペリジン-1-カルボン酸エステルの作用機序は、特定の分子標的との相互作用を伴います。アミノ基とフッ素原子は、これらの標的に結合し、化合物の生物学的活性を影響を与える上で重要な役割を果たします。 正確な経路と標的は、特定の用途と研究されている生物系によって異なります .
類似の化合物との比較
類似の化合物:
- tert-ブチル 4-(4-アミノ-1H-ピラゾール-1-イル)ピペリジン-1-カルボン酸エステル
- tert-ブチル 4-(4-ニトロ-1H-ピラゾール-1-イル)ピペリジン-1-カルボン酸エステル
- tert-ブチル 4-(4-クロロ-1H-ピラゾール-1-イル)ピペリジン-1-カルボン酸エステル
独自性: tert-ブチル 4-(4-アミノ-1H-ピラゾール-1-イル)-3-フルオロピペリジン-1-カルボン酸エステルは、フッ素原子の存在により、反応性と生体標的との相互作用に大きな影響を与えるため、ユニークです。 フッ素原子は、化合物の安定性と親油性を高める可能性があり、非フッ素化類似体と比較して、特定の用途に適しています .
類似化合物との比較
- tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated analogs .
特性
分子式 |
C13H21FN4O2 |
|---|---|
分子量 |
284.33 g/mol |
IUPAC名 |
tert-butyl 4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21FN4O2/c1-13(2,3)20-12(19)17-5-4-11(10(14)8-17)18-7-9(15)6-16-18/h6-7,10-11H,4-5,8,15H2,1-3H3 |
InChIキー |
KQTNGQNVMJOMCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N2C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


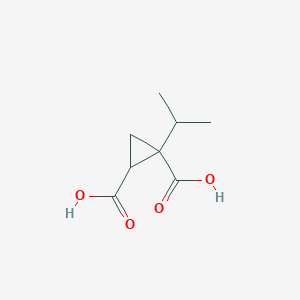

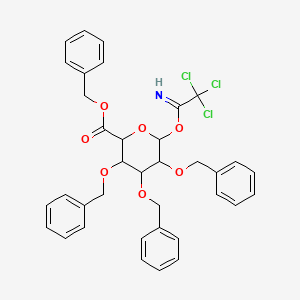
![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)

![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)
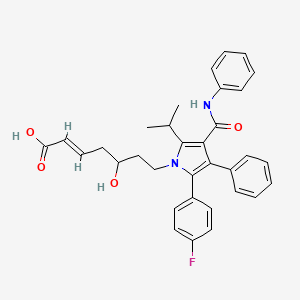
![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)
![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)
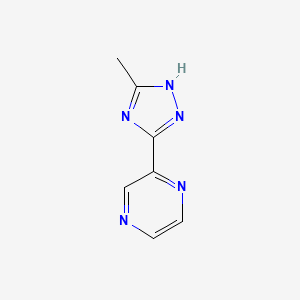
![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)
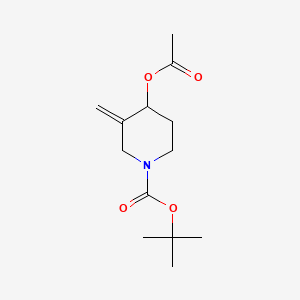
![rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)
